![molecular formula C9H6Cl2N2O B1473573 2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole CAS No. 41420-95-5](/img/structure/B1473573.png)

2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole

Übersicht

Beschreibung

“2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole” is a chemical compound with the CAS Number: 41420-95-5. It has a molecular weight of 229.06 and its IUPAC name is 2-(3,4-dichlorophenyl)-5-methyl-1,3,4-oxadiazole . It is stored at room temperature and has a purity of 95%. The compound is a beige solid .

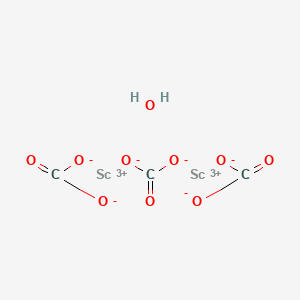

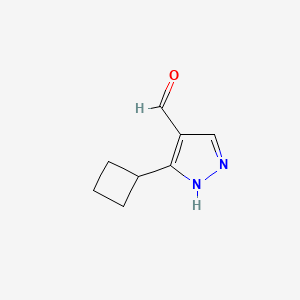

Molecular Structure Analysis

The molecular structure of “2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole” is characterized by a five-membered heterocyclic ring composed of two nitrogen atoms and one oxygen atom . The InChI code for the compound is 1S/C9H6Cl2N2O/c1-5-12-13-9(14-5)6-2-3-7(10)8(11)4-6/h2-4H,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole” include its molecular weight (229.06), its storage temperature (room temperature), and its physical form (beige solid) .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Applications

Oxadiazole derivatives, including 2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole, exhibit a wide range of pharmacological activities due to their favorable physical, chemical, and pharmacokinetic properties. These compounds have been shown to interact effectively with biomacromolecules via hydrogen bond interactions, leading to antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. This highlights their potential in medicinal chemistry and pharmacology research for developing new therapeutic agents (Wang et al., 2022).

Therapeutic Worth and Bioactivity

The unique structural feature of the 1,3,4-oxadiazole ring facilitates effective binding with different enzymes and receptors in biological systems, contributing to a range of bioactivities. Research into 1,3,4-oxadiazole-based derivatives has highlighted their high therapeutic potency, underpinning their use in treating various ailments and their significant development value in medicinal chemistry (Verma et al., 2019).

Metal-Ion Sensing Applications

1,3,4-Oxadiazoles are also of interest in the field of chemosensors due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites. These properties make them suitable for the development of selective metal-ion sensors, showcasing their versatility beyond pharmacological applications (Sharma et al., 2022).

Biological Roles and Synthesis

The development of new medicinal species for treating numerous diseases leverages the 1,3,4-oxadiazole core. Innovative methods for the synthesis of 1,3,4-oxadiazole derivatives and their medicinal applications have been a focus of recent research, indicating the core's pivotal role in creating therapeutically active compounds (Nayak & Poojary, 2019).

New Drug Development Significance

The 1,3,4-oxadiazole core is recognized as a critical structural subunit in the synthesis of new drug candidates, due to its diverse pharmacological properties. This core is utilized in synthetic medicinal chemistry as surrogates of carboxylic acids, carboxamides, and esters, indicating its crucial role in the development of efficacious and less toxic medicinal agents (Rana, Salahuddin, & Sahu, 2020).

Safety and Hazards

The safety information available indicates that “2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole” should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment should be used and all sources of ignition should be removed .

Zukünftige Richtungen

The future directions for “2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole” and other 1,3,4-oxadiazole derivatives involve further exploration of their synthesis methods and biological activities. There is a growing interest in heterocyclic systems of this nature, and new methods of obtaining complex structures containing oxadiazole rings are being sought . These compounds could potentially be used in the future in medicine and agriculture .

Eigenschaften

IUPAC Name |

2-(3,4-dichlorophenyl)-5-methyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c1-5-12-13-9(14-5)6-2-3-7(10)8(11)4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRVVCFLGGAFDCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B1473492.png)

![2-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B1473497.png)

![[2-(Cyclohexyloxy)pyridin-3-yl]boronic acid](/img/structure/B1473498.png)

![3-[4-Fluoro-3-(trifluoromethyl)phenyl]aniline hydrochloride](/img/structure/B1473509.png)